molecular formula C23H25N5O2S B10987382 (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B10987382
M. Wt: 435.5 g/mol
InChI Key: HBVSFYGZQOXDAI-IBGZPJMESA-N
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Description

N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a pyrrolidinecarboxamide core linked to a benzyl-substituted thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Case Studies

  • Study on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives : A series of derivatives were synthesized and tested against various bacterial strains. Some exhibited high activity comparable to established antibiotics like norfloxacin and ciprofloxacin .
  • Antibacterial Screening : Research indicated that specific thiadiazole derivatives could inhibit the growth of Klebsiella pneumoniae, suggesting potential for developing new antibacterial agents .

Data Table: Antibacterial Efficacy of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativeStaphylococcus aureus15
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivativeEscherichia coli18
1,3,4-Thiadiazole derivativeKlebsiella pneumoniae20

Case Studies

  • In vitro Studies : A review highlighted that several thiadiazole derivatives exhibited moderate to good anticancer activity against human leukemia (HL-60) and other cancer cell lines with IC50 values indicating effective cytotoxicity .
  • Synthesis and Evaluation : A novel series of 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives were synthesized as analogs of sorafenib. These compounds demonstrated significant cytotoxicity against HeLa cells with IC50 values lower than that of sorafenib itself .

Data Table: Anticancer Efficacy of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivativeHeLa0.37
Triazolo-thiadiazole hybridHL-600.15
Sorafenib analogsHepG20.73

Mechanism of Action

The mechanism of action of N-{(1S)-1-BENZYL-2-[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets:

Biological Activity

The compound (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of benzyl isothiocyanate with appropriate hydrazides to form the thiadiazole ring. Characterization is performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
  • Activity Spectrum : In studies, compounds similar to (E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nα-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide have shown high activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives being more potent than established antibiotics like norfloxacin and ciprofloxacin .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BS. epidermidis0.25 µg/mL
(E)-N-(5-benzyl...)S. aureusTBD

Anticancer Activity

  • Cell Line Studies : The anticancer potential of thiadiazole derivatives has been evaluated against various cancer cell lines including HL-60 (human leukemia) and MCF7 (breast cancer). The compound demonstrated moderate to good cytotoxicity with IC50 values ranging from 0.15 µM to 22 µM depending on the specific derivative and cell line tested .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Cell LineIC50 (µM)Reference
HL-600.15
MCF722
A5496.75

Anti-inflammatory Activity

  • In Vivo Studies : The anti-inflammatory effects of thiadiazole derivatives have been assessed in animal models where they exhibited significant reduction in inflammation markers comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Biochemical Pathways : These compounds are believed to inhibit cyclooxygenase enzymes (COX), leading to decreased prostaglandin synthesis which is crucial in mediating inflammatory responses.

Case Studies

Recent studies have demonstrated the effectiveness of thiadiazole derivatives in various biological assays:

  • Study on Antimicrobial Properties : A comprehensive evaluation showed that certain derivatives had MIC values lower than traditional antibiotics against resistant strains of bacteria.
  • Anticancer Evaluation : A study involving a series of 1,3,4-thiadiazole derivatives indicated that modifications in the molecular structure significantly influenced cytotoxicity against different cancer cell lines .

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(2S)-1-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C23H25N5O2S/c29-21(25-22-27-26-20(31-22)16-18-11-5-2-6-12-18)19(15-17-9-3-1-4-10-17)24-23(30)28-13-7-8-14-28/h1-6,9-12,19H,7-8,13-16H2,(H,24,30)(H,25,27,29)/t19-/m0/s1

InChI Key

HBVSFYGZQOXDAI-IBGZPJMESA-N

Isomeric SMILES

C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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